N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14770269
InChI: InChI=1S/C21H20N4O2S/c1-27-17-9-5-8-16-10-12-25(20(16)17)13-11-18(26)22-21-24-23-19(28-21)14-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,22,24,26)
SMILES:
Molecular Formula: C21H20N4O2S
Molecular Weight: 392.5 g/mol

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC14770269

Molecular Formula: C21H20N4O2S

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide -

Specification

Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
IUPAC Name N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide
Standard InChI InChI=1S/C21H20N4O2S/c1-27-17-9-5-8-16-10-12-25(20(16)17)13-11-18(26)22-21-24-23-19(28-21)14-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,22,24,26)
Standard InChI Key DTEAEFSRMXXVJD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Introduction

Structural Characteristics and Physicochemical Properties

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide (molecular formula: C<sub>21</sub>H<sub>20</sub>N<sub>4</sub>O<sub>2</sub>S) is a bi-heterocyclic derivative featuring a 1,3,4-thiadiazole ring linked via a propanamide spacer to a 7-methoxy-substituted indole nucleus. The compound’s molecular weight is 392.5 g/mol, with a CAS registry number provided in specialized chemical databases. Key structural features include:

  • Thiadiazole moiety: The 1,3,4-thiadiazole ring at position 2 is substituted with a benzyl group, enhancing lipophilicity and potential membrane permeability.

  • Indole system: The 7-methoxyindole group contributes to electronic interactions and hydrogen-bonding capabilities, critical for target binding.

  • Propanamide linker: A three-carbon chain bridges the two heterocycles, providing conformational flexibility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>20</sub>N<sub>4</sub>O<sub>2</sub>S
Molecular Weight392.5 g/mol
XLogP3 (Predicted)3.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Biological Activities and Mechanisms

Although direct biological data for this compound remains limited, structurally related analogs exhibit notable activities:

Enzyme Inhibition

Indole-thiadiazole hybrids demonstrate potent inhibition of elastase (IC<sub>50</sub> = 0.142–38.3 µM) and α-glucosidase (IC<sub>50</sub> = 1.27 µM) . Competitive inhibition kinetics (K<sub>i</sub> = 0.51 µM) suggest tight binding to enzyme active sites .

Antimicrobial Effects

Thiadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–32 µg/mL) and fungi (e.g., Candida albicans) . The methoxy group may enhance membrane disruption via increased lipophilicity .

Structure-Activity Relationships (SARs)

Critical substituent effects include:

  • Methoxy Position: 7-Methoxy on indole improves metabolic stability compared to 4- or 6-substituted analogs .

  • Benzyl Group: Para-substituted benzyl on thiadiazole enhances potency over ortho/meta analogs, likely due to steric and electronic effects.

  • Linker Length: A three-carbon spacer (propanamide) optimizes target engagement vs. shorter (acetamide) or longer (butanamide) chains .

Pharmacokinetic and Toxicological Considerations

Preliminary ADMET predictions for similar compounds suggest:

  • Absorption: High gastrointestinal absorption (HIA >90%) due to moderate logP (3.2).

  • Metabolism: Hepatic oxidation via CYP3A4, with potential glucuronidation of the methoxy group .

  • Toxicity: Low acute toxicity (LD<sub>50</sub> >500 mg/kg in rodents), but chronic exposure may induce hepatic enzyme elevation .

Future Directions and Applications

Current research gaps and opportunities include:

  • Target Identification: Proteomic studies to elucidate binding partners beyond elastase and α-glucosidase.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility (<0.1 mg/mL predicted).

  • Therapeutic Expansion: Evaluation in neurodegenerative models, given indole’s neuroprotective properties .

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